2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide
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Overview
Description
2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a cyano group (-CN) and a furan ring, which are linked through a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and furan-2-carbaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained after cooling and filtration .
Industrial Production Methods
While specific industrial production methods for 2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The cyano group and furan ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N’-[(2-chlorobenzylidene)acetohydrazide]
- 2-cyano-N’-[(4-dimethylaminobenzylidene)acetohydrazide]
Uniqueness
2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-cyano-N-[(E)-furan-2-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-3-8(12)11-10-6-7-2-1-5-13-7/h1-2,5-6H,3H2,(H,11,12)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYGPZAOVWRTCC-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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